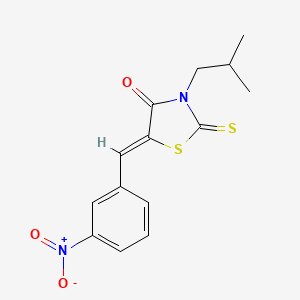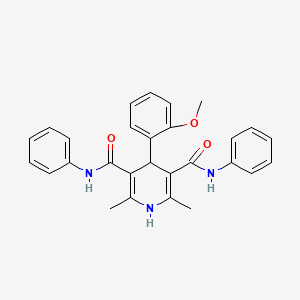![molecular formula C15H11BrN2O4 B3921080 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3921080.png)
4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
説明
4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as Br-nitrophenyl-ATD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azabicyclo compounds and has a unique structure that makes it an interesting subject for research.
作用機序
The mechanism of action of 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD involves its binding to a specific site on the GABA-A receptor. This binding alters the properties of the receptor, leading to changes in the flow of ions across the membrane. These changes can have a range of effects on neuronal activity, depending on the specific subtype of GABA-A receptor that is being studied.
Biochemical and Physiological Effects:
4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD has been shown to have a range of biochemical and physiological effects. These effects include changes in the activity of GABA-A receptors, alterations in neuronal excitability, and changes in synaptic transmission. These effects can have a range of implications for the treatment of neurological disorders, as well as for the study of basic neuroscience.
実験室実験の利点と制限
One of the main advantages of using 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD in lab experiments is its high selectivity for a specific site on the GABA-A receptor. This makes it a useful tool for studying the properties of this receptor in isolation. However, one of the limitations of using 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD is that it is a relatively new compound, and its properties are still being studied. This means that there may be limitations to its use that are not yet fully understood.
将来の方向性
There are several future directions for research on 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD. One area of research is the development of new ligands that can bind selectively to different sites on the GABA-A receptor. This could lead to the development of new drugs for the treatment of neurological disorders. Another area of research is the study of the long-term effects of 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD on neuronal activity and synaptic transmission. This could provide important insights into the mechanisms underlying neurological disorders and could lead to new approaches for their treatment. Finally, there is a need for further research into the limitations of using 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD in lab experiments, in order to fully understand its potential applications and limitations.
科学的研究の応用
4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for studying the properties of GABA-A receptors. GABA-A receptors are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders. 4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dioneyl-ATD has been shown to bind selectively to a specific site on the GABA-A receptor, making it a useful tool for studying the properties of this receptor.
特性
IUPAC Name |
4-(2-bromo-4-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4/c16-10-6-9(18(21)22)3-4-11(10)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWAVURXJMVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-ethoxy-2-hydroxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3920998.png)

![4-{[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B3921011.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B3921023.png)
![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3921038.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3921045.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3921058.png)

![ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3921087.png)
![1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone](/img/structure/B3921093.png)
![4-({[5-(2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3921095.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]propanamide](/img/structure/B3921103.png)

![5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3921116.png)